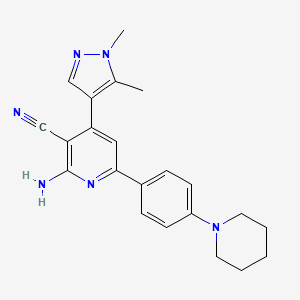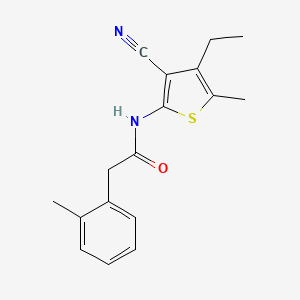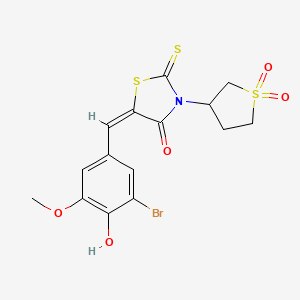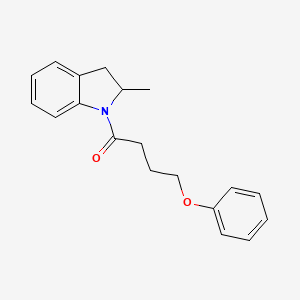![molecular formula C17H19BrN2O3 B5310042 2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Mecanismo De Acción
The mechanism of action of 2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide in lab experiments is its ability to target specific cells and tissues. It also has a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide. One direction is to further study its potential as a drug delivery system. Another direction is to study its potential use in combination with other compounds for enhanced efficacy. Additionally, further research is needed to understand its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, 2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic intervention.
Métodos De Síntesis
The synthesis method of 2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide involves the reaction of 5-bromo-2-methoxyphenol with benzylamine in the presence of acetic anhydride to form the intermediate product. This intermediate product is then reacted with chloroacetyl chloride in the presence of triethylamine to form the final product.
Propiedades
IUPAC Name |
2-[4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-22-15-7-13(10-20-9-12-5-3-2-4-6-12)14(18)8-16(15)23-11-17(19)21/h2-8,20H,9-11H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZMPINMSGRNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCC2=CC=CC=C2)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)



![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)